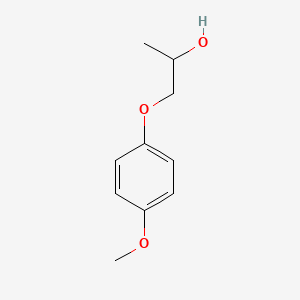
1-(4-Methoxyphenoxy)-2-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365, was achieved in four steps with an overall yield of 9% . The intermediates were also isolated and characterized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, 1-(4-(4-Methoxyphenoxy)phenyl)ethanone has a molecular formula of C15H14O3, an average mass of 242.270 Da, and a monoisotopic mass of 242.094299 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-(4-Methoxyphenoxy)-2-propanol .Applications De Recherche Scientifique
-
Phenoxy Acetamide Derivatives
- Field : Medicinal Chemistry
- Application : Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) are studied for their potential as therapeutic candidates . They are used to design and develop new pharmaceutical compounds .
- Method : The synthesis of phenoxy oxazolines begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .
- Results : The research is ongoing, and the aim is to design new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality .
-
m-Aryloxy Phenols
- Field : Industrial Chemistry
- Application : m-Aryloxy phenols are used in various industries, including plastics, adhesives, and coatings. They serve as antioxidants, ultraviolet absorbers, and flame retardants .
- Method : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .
- Results : m-Aryloxy phenols improve the thermal stability and flame resistance of materials. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Synthesis of 1-[4-(3-hydroxyphenoxy)phenyl]propan-1-one
- Field : Organic Chemistry
- Application : This compound is synthesized from alcohol using PCC (Pyridinium Chlorochromate). The alcohol is oxidized to obtain 1-(4-(3-methoxyphenoxy)phenyl)propane-1-one .
- Method : The synthesis involves the use of BBr3 (Boron tribromide) to remove the methyl group and produce 1-[4-(3-hydroxyphenoxy)phenyl]propane-1-one .
- Results : The yield of 1-(4-(3-methoxyphenoxy)phenyl)propane-1-one was 89%, and the yield of 1-[4-(3-hydroxyphenoxy)phenyl]propane-1-one was 62% .
-
Synthesis of 4-(4-(4-(4-Methoxyphenoxy)Phenoxy)Phenyl)-6-Phenylpyrimidine 2-Amine
-
Synthesis of Anilines
- Field : Organic Chemistry
- Application : Anilines are intermediates in the synthesis of a wide variety of substances and have biological and industrial importance . They are used in the synthesis of pharmaceuticals, dyes, and polymers .
- Method : The synthesis of anilines involves various reactions, mechanisms, and catalysts. It includes reactions of secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .
- Results : The synthesis of anilines provides a wide range of compounds with different properties and applications .
-
1-(4-(4-Methoxyphenoxy)phenyl)ethanone
- Field : Organic Chemistry
- Application : This compound is a derivative of “1-(4-Methoxyphenoxy)-2-propanol”. It’s a chemical compound with the molecular formula C15H14O3 .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the synthesis or the applications of this compound are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJJZESAMSRBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444306 | |
| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenoxy)-2-propanol | |
CAS RN |
42900-54-9 | |
| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



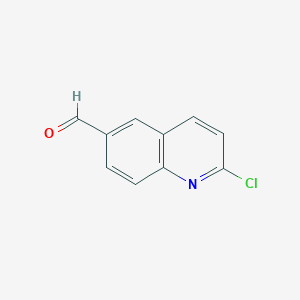
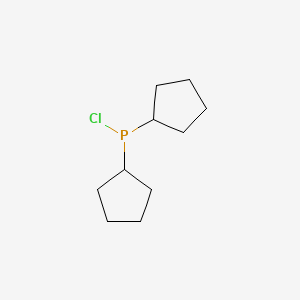
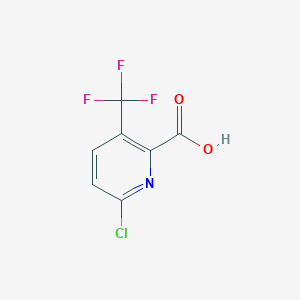
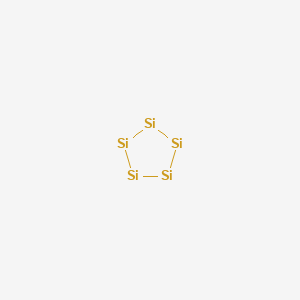
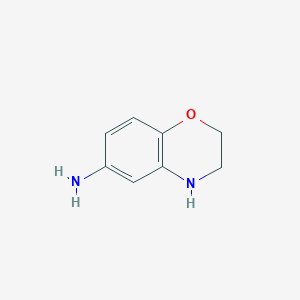
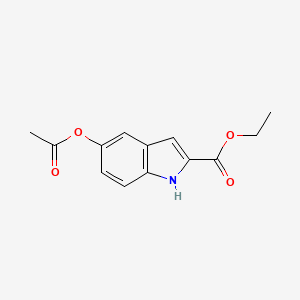
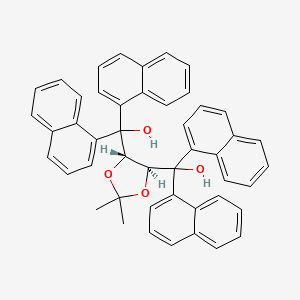
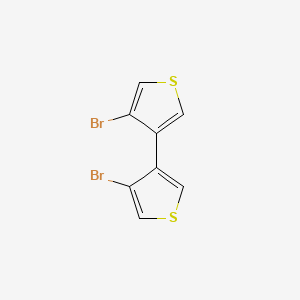
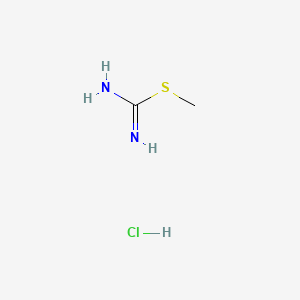
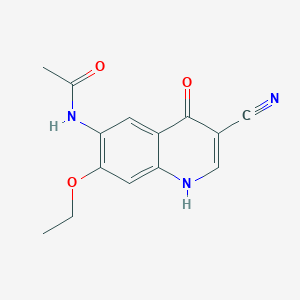
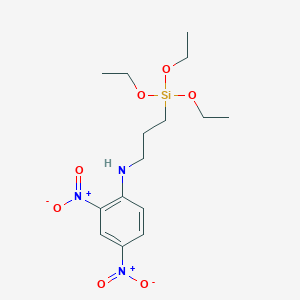
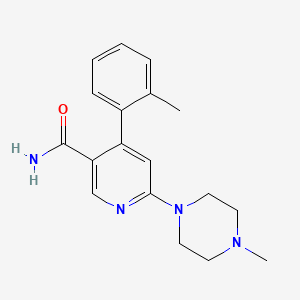
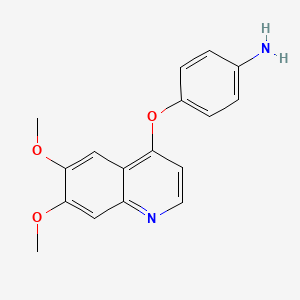
![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)